molecular formula C18H21F3O B12570015 4-(trans-4'-(3

4-(trans-4'-(3",4",5"-Trifluorophenyl)cyclohexyl)cyclohexanone

Cat. No.: B12570015
CAS No.: 160513-34-8
M. Wt: 310.4 g/mol
InChI Key: LTOIKVJZFHYJMQ-UHFFFAOYSA-N
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Description

4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone is a chemical compound known for its unique structural properties It features a cyclohexyl group bonded to another cyclohexyl group, with a trifluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone typically involves the reaction of cyclohexanone with a suitable trifluorophenyl cyclohexane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize the yield of the desired product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The cyclohexyl groups provide structural stability and influence the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
  • 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)-cyclohexyl]benzene

Uniqueness

4-(trans-4’-(3’,4’,5’-trifluorophenyl)cyclohexyl)cyclohexanone is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties

Properties

CAS No.

160513-34-8

Molecular Formula

C18H21F3O

Molecular Weight

310.4 g/mol

IUPAC Name

4-[4-(3,4,5-trifluorophenyl)cyclohexyl]cyclohexan-1-one

InChI

InChI=1S/C18H21F3O/c19-16-9-14(10-17(20)18(16)21)13-3-1-11(2-4-13)12-5-7-15(22)8-6-12/h9-13H,1-8H2

InChI Key

LTOIKVJZFHYJMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CCC(=O)CC2)C3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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